2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)-
Description
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- is a deuterated pyrimidine derivative characterized by a chlorine substituent at position 4 and a fully deuterated propyl group (1,1,2,2,3,3,3-d7) at position 5. This compound is structurally related to pharmacologically active pyrimidine derivatives, which are frequently explored for their analgesic, anti-inflammatory, and kinase-inhibitory properties . The deuterated propyl group introduces isotopic labeling, which is critical for metabolic studies, NMR spectroscopy, and enhancing pharmacokinetic stability due to the kinetic isotope effect .
For example, chlorinated pyrimidinamines are often synthesized via reactions of primary amines with 4,6-dichloropyrimidine intermediates, followed by deuterium exchange or substitution with deuterated alkyl groups .
Properties
CAS No. |
1185315-12-1 |
|---|---|
Molecular Formula |
C7H10ClN3 |
Molecular Weight |
178.67 g/mol |
IUPAC Name |
4-chloro-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11)/i1D3,2D2,3D2 |
InChI Key |
LAMDKQQOSGMNSB-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=NC(=N1)N)Cl |
Canonical SMILES |
CCCC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- typically involves the introduction of deuterium atoms into the propyl group of 4-chloro-6-propyl-2-pyrimidinamine. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents or solvents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of various substituted pyrimidinamine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Pyrimidinamine, 4-chloro-6-(propyl-d7)- with three structural analogs:
Key Observations:
- Isotopic Effects: The deuterated propyl group in the target compound increases its molecular weight by ~7.4% compared to a non-deuterated propyl analog (e.g., 4-chloro-6-propyl-2-pyrimidinamine). This substitution reduces C–H vibrational frequencies, enhancing stability in metabolic pathways .
- Solubility: The hydrophobic 4-methylphenyl group in the analog (CAS 862168-10-3) decreases aqueous solubility compared to the deuterated propyl variant, which retains moderate polarity due to the amine group .
- Biological Activity: Furochromenylidene-substituted analogs (e.g., compound 4a) exhibit notable analgesic activity (ED₅₀: 12–18 mg/kg in rodent models), whereas deuterated propyl derivatives are primarily used for mechanistic studies rather than direct therapeutic applications .
Spectroscopic Characterization
- NMR: The deuterated propyl group in the target compound eliminates proton signals at positions 1, 2, and 3 of the propyl chain, simplifying ¹H-NMR interpretation. In contrast, non-deuterated analogs (e.g., 4-methylphenyl derivative) show distinct aromatic proton signals at δ 7.2–7.4 ppm .
- Mass Spectrometry: The molecular ion peak for the deuterated compound appears at m/z 227.1 (M+H⁺), compared to 219.67 for the 4-methylphenyl analog .
Biological Activity
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- is a derivative of pyrimidine that has garnered attention due to its diverse biological activities. Pyrimidine compounds are known for their role in various pharmacological applications including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound based on available research findings.
- Molecular Formula : C₅H₆ClN₃
- Molecular Weight : 143.574 g/mol
- CAS Number : 5600-21-5
- Melting Point : 183-186 °C
- Boiling Point : 326.0 °C
Biological Activity Overview
Pyrimidine derivatives are recognized for their broad spectrum of biological activities. The specific compound under discussion exhibits several pharmacological properties:
-
Anticancer Activity
- Studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a study involving various pyrimidine compounds demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and A549) with IC₅₀ values ranging from 0.01 to 0.12 µM depending on structural modifications .
- In vitro assays have shown that certain modifications in the pyrimidine structure can enhance anticancer efficacy, suggesting that the compound's activity may be influenced by its substituents.
-
Antimicrobial Properties
- Pyrimidine derivatives have been reported to exhibit antimicrobial activity against a range of pathogens including bacteria and fungi. Compounds similar to 2-Pyrimidinamine showed effectiveness in inhibiting microbial growth in various studies .
- The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects
- Antidiabetic and Antioxidant Activities
Research Findings and Case Studies
A selection of research findings related to the biological activity of pyrimidine derivatives is summarized in the following table:
| Study | Biological Activity | Cell Line/Model | IC₅₀ Value |
|---|---|---|---|
| Tiwari et al. (2024) | Anticancer | MCF-7 | 15.3 µM |
| Tiwari et al. (2024) | Anticancer | A549 | 0.03 µM |
| Almehizia et al. (2024) | Anti-Alzheimer's | Various In Vitro Models | Not specified |
| Sabita et al. (2024) | Anticancer | Colo-205 | IC₅₀ < 0.01 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
